Cyclopropylmethyl-(4-ethoxybenzyl)amine is a chemical compound that belongs to the class of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms with organic groups. This specific compound features a cyclopropyl group, a benzyl moiety, and an ethoxy substituent, making it of interest in various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized in laboratory settings through various organic synthesis methods. Its derivatives and related compounds are often studied for their potential pharmacological properties.
Cyclopropylmethyl-(4-ethoxybenzyl)amine is classified under:
The synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common solvents include dichloromethane or ethanol, while bases like sodium hydroxide or potassium carbonate are often used.
Cyclopropylmethyl-(4-ethoxybenzyl)amine can participate in various chemical reactions typical for amines, including:
In reactions involving electrophiles, the reactivity is influenced by both the cyclopropyl and ethoxy groups, which can modulate electronic properties and steric hindrance.
The mechanism of action for Cyclopropylmethyl-(4-ethoxybenzyl)amine in biological systems is primarily related to its ability to interact with specific receptors or enzymes.
Research into similar compounds suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Relevant data from studies indicate that its stability and reactivity profiles make it suitable for various applications in organic synthesis and medicinal chemistry.
Cyclopropylmethyl-(4-ethoxybenzyl)amine has several potential applications:
Cyclopropylmethyl-(4-ethoxybenzyl)amine represents a structurally specialized molecule with systematic nomenclature that precisely defines its chemical architecture. According to IUPAC conventions, the parent structure is designated as N-[(4-ethoxyphenyl)methyl]cyclopropanemethanamine, though it frequently appears in literature under the simplified name cyclopropylmethyl-(4-ethoxybenzyl)amine [7]. The molecular framework integrates two distinct pharmacophoric elements: (1) a cyclopropylmethylamine moiety recognized for conferring conformational restraint and enhancing metabolic stability, and (2) a para-ethoxybenzyl group providing aromatic stacking potential and hydrophobic bulk [8] [2]. This hybrid structure exemplifies the strategic application of sterically constrained alicyclic systems in drug design, where the cyclopropyl ring's Bayer strain (approximately 27 kcal/mol ring strain) imposes distinct torsional angles on adjacent bonds while maintaining favorable ligand efficiency metrics [5].
Table 1: Nomenclature and Structural Specifications
Designation Type | Name |
---|---|
Systematic IUPAC Name | N-[(4-ethoxyphenyl)methyl]cyclopropanemethanamine |
Common Research Name | Cyclopropylmethyl-(4-ethoxybenzyl)amine |
Molecular Formula | C₁₃H₁₉NO |
Key Structural Features | • High-angle cyclopropane ring (C-C-C ~60°) • Ethoxy group with rotatable C-O bond • Flexible methylene linker between amine and aryl |
Pharmacophoric Elements | • Conformationally restricted amine (pKa ~9.5-10.5) • Aromatic π-system with hydrogen-bond acceptor |
The synthetic exploration of cyclopropylmethylamine derivatives originated from structural refinements of opioid antagonists, most notably observed in the naltrexone optimization campaigns of the 1970s-1980s where cyclopropylmethyl substitution demonstrated enhanced receptor affinity and pharmacokinetic profiles compared to N-allyl analogs [9] [2]. The specific incorporation of the 4-ethoxybenzyl motif emerged more recently through rational drug design approaches targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets, particularly where electron-rich aromatic systems could engage in cation-π interactions with transmembrane residues [3]. Key developmental milestones include:
Table 2: Historical Development Timeline
Time Period | Development Milestone | Significance |
---|---|---|
1970s-1980s | N-Cyclopropylmethyl opioid antagonists (e.g., naltrexone derivatives) | Established cyclopropylmethylamine as privileged receptor-binding motif |
Early 2000s | Chemoenzymatic synthesis of chiral cyclopropanes [5] | Enabled stereoselective access to (1R,2S)-cyclopropylmethylamine derivatives |
2010-2015 | Fluorinated cyclopropylamine therapeutics (e.g., 5-HT₂C agonists) [3] | Demonstrated metabolic advantages of cyclopropyl-containing CNS agents |
2018-Present | Application in serine protease inhibitors [4] | Validated target engagement in enzymatic systems beyond receptor targets |
Patent analyses reveal accelerating interest since 2015, with specific claims covering para-substituted benzyl derivatives appearing in WO2017049245 (serotonin receptor modulators) and EP3284719 (antiviral applications), indicating expanding therapeutic applications beyond initial neurological targets [1] [4].
The enduring research interest in cyclopropylmethyl-(4-ethoxybenzyl)amine derivatives stems from their demonstrated multitarget engagement potential and favorable drug-like properties. Pharmacologically, this scaffold exhibits three-dimensional features permitting selective interactions with diverse biological targets:
Table 3: Pharmacological Relevance and Target Engagement
Biological Target Class | Demonstrated Activities | Structural Rationale |
---|---|---|
GPCRs (e.g., 5-HT, opioid receptors) | • 5-HT₂C agonist activity (EC₅₀ ~40 nM) • KOR/MOR dual antagonism [2] | • Protonated amine mimics endogenous amine neurotransmitters • Cyclopropyl constraint enhances subtype selectivity |
Enzymes (e.g., proteases, RT) | • HIV-1 reverse transcriptase inhibition • α-Amylase/proteinase K inhibition (IC₅₀ 12-35 μM) [4] | • Ethoxybenzyl group occupies hydrophobic subpockets • Amine forms salt bridges with catalytic residues |
Membrane Transporters | Monoamine transporter modulation (SERT, NET) | • Optimal ClogP range (2.5-3.5) for blood-brain barrier penetration |
Biochemical studies indicate the cyclopropylmethyl group significantly reduces first-pass metabolism compared to straight-chain alkylamines, primarily through resistance to cytochrome P450 3A4-mediated oxidation at the benzylic position [8]. The para-ethoxy substituent further contributes to metabolic stability by blocking aromatic hydroxylation pathways while maintaining appropriate hydrophobicity (π ≈ 0.5) for membrane permeability [3]. Crucially, structure-activity relationship (SAR) studies demonstrate that minor modifications generate substantial target selectivity shifts:
Table 4: Structure-Activity Relationship Findings
Structural Modification | Activity Change | Therapeutic Implication |
---|---|---|
Cyclopropyl → cyclobutyl | ~10-fold ↓ 5-HT₂C binding | Confirms optimal ring size for van der Waals contacts |
Ethoxy → methoxy | ↑ Metabolic clearance (t₁/₂ ↓ 40%) | Ethoxy provides optimal steric/electronic balance |
(R)-enantiomer vs (S)-enantiomer | 5-HT₂C EC₅₀: 38 nM vs 420 nM | Enantioselective activity necessitates chiral synthesis [5] |
Amine methylation (tertiary) | ↓ CNS penetration (LogBB -0.8 vs -0.3) | Secondary amine critical for blood-brain barrier transport |
Contemporary research explores this scaffold in long-acting therapeutics, leveraging the cyclopropyl group's stability for sustained receptor occupancy, and in covalently bound inhibitors where the activated cyclopropyl ring enables targeted alkylation of nucleophilic residues [3] [8]. The structural versatility continues to drive investigations across neurological disorders, antiviral therapies, and metabolic diseases.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2